
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is a complex organosilicon compound It is characterized by its unique structure, which includes three oxygen atoms and two silicon atoms within a twelve-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
作用機序
The mechanism by which 4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. Pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules.
類似化合物との比較
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: Another organosilicon compound with similar structural features but different functional groups.
4,4,9-Triethoxy-9-methyl-3,10-dioxa-4,9-disiladodecane: Shares a similar backbone but differs in the position and type of substituents.
Uniqueness
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is unique due to its specific arrangement of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
918827-68-6 |
|---|---|
分子式 |
C14H34O6Si2 |
分子量 |
354.59 g/mol |
IUPAC名 |
diethoxy-methyl-(3-triethoxysilylpropoxy)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-7-15-21(6,16-8-2)20-13-12-14-22(17-9-3,18-10-4)19-11-5/h7-14H2,1-6H3 |
InChIキー |
BUAYNNFNMULWSB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(OCC)OCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


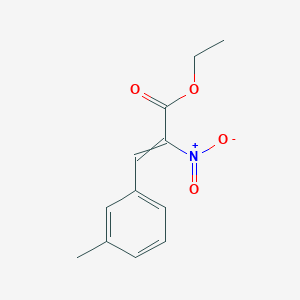
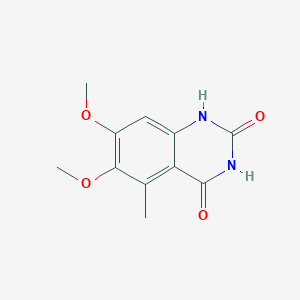
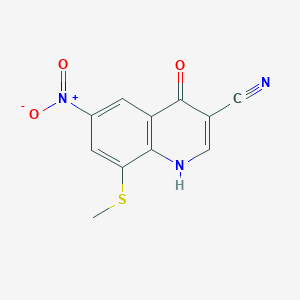

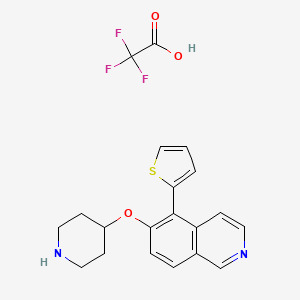


phosphanium bromide](/img/structure/B12611416.png)
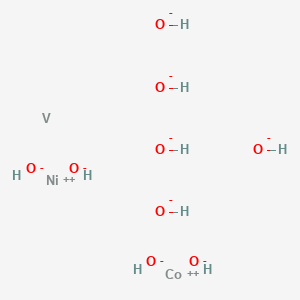
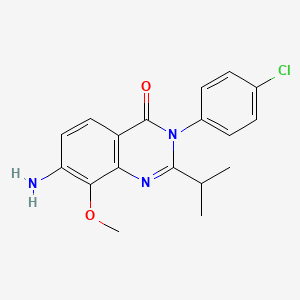


![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
